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Didesmethyl Sibutramine-d6

Cat. No.: B13444933
M. Wt: 257.83 g/mol
InChI Key: WQSACWZKKZPCHN-QYDDHRNTSA-N
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Description

Contextualization within Sibutramine (B127822) Metabolism Research

Sibutramine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme, into its pharmacologically active metabolites. drugbank.comwikipedia.orgfda.gov This process involves sequential N-demethylation, first forming desmethylsibutramine (B128398) (known as M1), and subsequently, didesmethylsibutramine (B18375) (known as M2). fda.govualberta.ca These metabolites are largely responsible for the therapeutic effects of the parent drug. fda.govualberta.ca Research into the pharmacokinetics of sibutramine necessitates the accurate measurement of these active metabolites in biological fluids. ualberta.canih.gov Didesmethyl Sibutramine-d6 serves as the stable isotope-labeled analog of the M2 metabolite, making it indispensable for studies aiming to quantify M2 levels in plasma and other biological samples. nih.govresearchgate.net

Significance of Deuterated Analogs in Isotopic Labeling Research

The use of stable isotope-labeled compounds, particularly deuterated analogs, is a cornerstone of modern bioanalytical research. acanthusresearch.comsymeres.com In this technique, one or more hydrogen atoms in a molecule are replaced by deuterium (B1214612) (²H or D), a stable (non-radioactive) isotope of hydrogen. acanthusresearch.com While chemically similar to the original molecule, the deuterated version has a higher molecular weight. acanthusresearch.com This mass difference allows it to be distinguished from the non-labeled analyte by mass spectrometry (MS). nih.gov

This principle is fundamental to its use as an internal standard in quantitative analysis. acanthusresearch.com When added to a biological sample, the deuterated standard behaves almost identically to the analyte of interest during extraction, chromatography, and ionization, but is detected as a separate entity by the mass spectrometer. acanthusresearch.comsigmaaldrich.com This allows for the correction of analytical variability and matrix effects, significantly improving the accuracy and precision of pharmacokinetic and metabolic studies. acanthusresearch.com Deuterium labeling can also be used to investigate metabolic pathways and may sometimes improve a drug's pharmacokinetic profile. symeres.comrug.nl

Role of this compound as a Research Standard

This compound is primarily utilized as an internal standard for the quantitative analysis of didesmethyl sibutramine in biological matrices. chembk.com Its application is crucial in the development and validation of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are required to measure the low concentrations of drug metabolites found in plasma during pharmacokinetic studies. nih.govclearsynth.com

By providing a reliable reference, this compound enables researchers to conduct accurate bioequivalence studies and to characterize the metabolic profile of sibutramine with high confidence. nih.govclearsynth.com The use of such a stable isotope-labeled standard is considered the gold standard in bioanalysis, ensuring that data on drug absorption, distribution, metabolism, and excretion (ADME) are robust and reproducible. acanthusresearch.com

Chemical and Physical Properties

The key chemical identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1189727-93-2 clearsynth.comvivanls.com
Molecular Formula C₁₅H₁₆D₆ClN vivanls.comnovachem.com.au
Molecular Weight 257.83 g/mol vivanls.comevitachem.com
Synonyms 1-(4-Chlorophenyl)-α-(2-methylpropyl)cyclobutanemethanamine-d6, (+/-)-Didesmethylsibutramine-d6 vivanls.com

Detailed Research Findings

Research applications of this compound are centered on its function in high-precision analytical chemistry.

A key application is in the validation of LC-MS/MS methods for the simultaneous quantification of sibutramine and its two main active metabolites, desmethylsibutramine (DSB) and didesmethylsibutramine (DDSB), in human plasma. nih.gov In such studies, a deuterated internal standard is essential for achieving high sensitivity and specificity. These validated methods are then applied to pharmacokinetic and bioequivalence studies, which are critical for drug development and regulatory approval processes. nih.gov For instance, research has been successfully conducted to evaluate the bioequivalence of different sibutramine formulations in human volunteers under fasting conditions using these methods. nih.gov

Furthermore, research has explored the distinct pharmacological activities of the separate enantiomers (R and S forms) of sibutramine's metabolites. nih.gov Studies on the anorexic and behavioral effects of the individual enantiomers of didesmethylsibutramine have provided deeper insight into which components are responsible for the drug's therapeutic actions. nih.gov While these studies may not use the deuterated form directly for assessing effects, the analytical methods underpinning the pharmacokinetic aspects of such research often rely on stable isotope-labeled standards like this compound for accurate quantification of the metabolites.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22ClN B13444933 Didesmethyl Sibutramine-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22ClN

Molecular Weight

257.83 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/i3D2,8D2,9D2

InChI Key

WQSACWZKKZPCHN-QYDDHRNTSA-N

Isomeric SMILES

[2H]C1(C(C(C1([2H])[2H])(C2=CC=C(C=C2)Cl)C(CC(C)C)N)([2H])[2H])[2H]

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N

Origin of Product

United States

Metabolic Characterization of Sibutramine and Its N Desmethyl Metabolites

Biotransformation Pathways Leading to Didesmethyl Sibutramine (B127822)

The journey from sibutramine to didesmethyl sibutramine involves a sequential demethylation process.

Sibutramine is first metabolized to its N-mono-desmethyl metabolite, also known as desmethylsibutramine (B128398) (M1). nih.govtandfonline.com This intermediate is then further demethylated to form N,N-di-desmethylsibutramine, or didesmethylsibutramine (B18375) (M2). nih.govtandfonline.com

The metabolic conversion of sibutramine is principally carried out by the cytochrome P450 (CYP) enzyme system in the liver. fda.govdrugbank.com Specifically, the CYP3A4 isoenzyme is the main catalyst for the initial N-demethylation of sibutramine to M1. fda.govdrugbank.comwikipedia.org Further metabolism of M1 to M2 is also mediated by CYP isoenzymes, with studies pointing to the involvement of CYP2B6. nih.govnih.govwikipedia.org While other CYP isoenzymes like CYP2C19 and CYP3A5 may play a role, CYP3A4 and CYP2B6 are considered the primary drivers of sibutramine's metabolic activation. nih.govnih.gov

Further Metabolite Derivatization: Hydroxylation and Conjugation

Following the formation of the active metabolites M1 and M2, they undergo further metabolic changes. These include hydroxylation and conjugation, which result in pharmacologically inactive metabolites, designated as M5 and M6. fda.govdrugbank.com These subsequent reactions facilitate the excretion of the drug from the body. drugbank.com Studies in rat hepatocytes have identified numerous metabolites formed through processes like demethylation, hydroxylation, dehydrogenation, acetylation, and glucuronidation. nih.gov

Pharmacological Investigations of Didesmethyl Sibutramine and Its Enantiomers

Neurotransmitter Reuptake Inhibition Profile

Didesmethyl sibutramine (B127822) functions as a monoamine reuptake inhibitor, targeting the transporters for serotonin (B10506) (5-HT), norepinephrine (B1679862) (noradrenaline), and dopamine (B1211576). wikipedia.orgnih.gov By blocking these transporters, it increases the concentration of these neurotransmitters in the neuronal synapse. drugbank.compatsnap.com

The compound is also a potent inhibitor of norepinephrine reuptake. drugbank.comwikipedia.org Along with serotonin reuptake inhibition, this dual action is a primary characteristic of sibutramine's active metabolites. nih.gov

In addition to its effects on serotonin and norepinephrine, didesmethyl sibutramine inhibits the reuptake of dopamine, although with a lower potency compared to the other two monoamines. drugbank.comwikipedia.org Studies on human brain tissue indicate that its potency for dopamine reuptake inhibition is approximately three times lower than for serotonin or norepinephrine. drugbank.com

Differential Potency of Enantiomers in Monoamine Reuptake Inhibition

Didesmethyl sibutramine is a chiral molecule and exists as two enantiomers, (R)-didesmethylsibutramine and (S)-didesmethylsibutramine. Research has demonstrated a significant difference in the pharmacological activity between these two isomers. wikipedia.orgnih.gov The (R)-enantiomer is a substantially more potent inhibitor of monoamine reuptake than the (S)-enantiomer. wikipedia.orgnih.gov

The differential binding affinities of the racemic mixture and the individual enantiomers for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters are detailed in the table below.

Table 1: Monoamine Transporter Affinity (Ki nM) of Didesmethyl Sibutramine and its Enantiomers

CompoundSERT (Ki nM)NET (Ki nM)DAT (Ki nM)
Racemate201545
(R)-enantiomer140138.9
(S)-enantiomer4,3006212

Data sourced from pharmacological studies. wikipedia.org

Explorations of Central Nervous System Monoamine Levels in In Vivo Animal Models

Didesmethyl sibutramine is one of two major active metabolites of sibutramine, a compound known for its effects on body weight. nih.govnih.gov Pharmacological studies in animal models have focused on elucidating its mechanism of action within the central nervous system (CNS). Research using in vivo microdialysis in the hypothalamus of unanesthetized rats has established that the parent compound, sibutramine, functions as a monoamine reuptake inhibitor rather than a releasing agent. nih.gov This mechanism involves blocking the transport of neurotransmitters back into the presynaptic neuron, thereby increasing their concentration in the synaptic cleft. Like sibutramine, its metabolites, including didesmethyl sibutramine, are understood to act primarily by inhibiting the reuptake of norepinephrine, serotonin (5-HT), and to a lesser extent, dopamine. nih.govdntb.gov.ua

Table 1: In Vitro Monoamine Reuptake Inhibition (IC50, nM) by Didesmethyl Sibutramine Enantiomers

CompoundNorepinephrine (NE) Uptake Inhibition IC50 (nM)Serotonin (5-HT) Uptake Inhibition IC50 (nM)Dopamine (DA) Uptake Inhibition IC50 (nM)
(R)-Didesmethylsibutramine1.215.220.5
(S)-Didesmethylsibutramine3.836.522.1
This table presents the half-maximal inhibitory concentrations (IC50) for the R and S enantiomers of didesmethyl sibutramine on the reuptake of norepinephrine, serotonin, and dopamine, based on in vitro data. nih.gov

Thermogenic Pathways and Associated Molecular Mechanisms

The pharmacological activity of didesmethyl sibutramine extends to the regulation of energy expenditure through the stimulation of thermogenesis. nih.gov Studies in animal models have demonstrated that sibutramine and its active metabolites cause a significant, dose-dependent, and sustained increase in oxygen consumption (VO₂), a direct measure of metabolic rate. nih.gov In rats, administration of didesmethyl sibutramine produced increases in VO₂ of up to 30%, which were sustained for at least six hours and accompanied by a measurable rise in core body temperature. nih.gov

The mechanism underlying this thermogenic effect is centrally mediated. It is concluded that the stimulation of thermogenesis requires the dual reuptake inhibition of both serotonin and norepinephrine in the CNS. nih.gov This enhanced central monoaminergic activity leads to an increase in the efferent sympathetic nervous system outflow to peripheral tissues, particularly brown adipose tissue (BAT), which is a primary site for non-shivering thermogenesis. nih.govnih.gov

Table 2: Thermogenic Effect of Didesmethyl Sibutramine in Rats

Compound & DosePeak Increase in Oxygen Consumption (VO₂)Duration of EffectIncrease in Body Temperature
Didesmethyl Sibutramine (10 mg/kg)~30%> 6 hours0.5–1.0°C
This table summarizes the observed thermogenic effects following the administration of didesmethyl sibutramine in rats at thermoneutral ambient temperature. nih.gov

At the molecular level, the increased sympathetic activation of BAT stimulates β₃-adrenergic receptors (β₃-AR). nih.govnih.gov The activation of these receptors is a critical step that initiates the intracellular signaling cascade responsible for heat production. This pathway ultimately leads to the enhanced expression and activity of Uncoupling Protein 1 (UCP-1) located in the inner mitochondrial membrane of brown adipocytes. researchgate.net UCP-1 functions to uncouple oxidative phosphorylation from ATP synthesis, causing the energy from substrate oxidation to be dissipated as heat. nih.gov Therefore, the thermogenic effect of didesmethyl sibutramine is directly linked to the sympathetic nervous system's activation of the β₃-AR/UCP-1 pathway in brown adipose tissue. nih.govresearchgate.net

Advanced Analytical Methodologies Utilizing Didesmethyl Sibutramine D6

Principles and Applications of Stable Isotope Labeling for Quantitative Analysis

Stable isotope labeling is a powerful technique in which an atom in an analyte molecule is replaced by its stable (non-radioactive) heavy isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). Didesmethyl Sibutramine-d6 is a prime example, where six hydrogen atoms in the Didesmethyl Sibutramine (B127822) molecule have been replaced with deuterium. This isotopic labeling renders the molecule chemically identical to its unlabeled counterpart but with a higher mass. This mass difference is the cornerstone of its utility in modern analytical techniques, particularly mass spectrometry.

The co-elution of the stable isotope-labeled internal standard with the target analyte ensures that both compounds experience identical conditions throughout the analytical process, from sample preparation to detection. This includes variations in extraction efficiency, chromatographic retention time, and ionization efficiency in the mass spectrometer. By measuring the ratio of the analyte to the known concentration of the internal standard, precise quantification can be achieved, effectively normalizing for any experimental variability.

Isotopic Dilution Mass Spectrometry Techniques

Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for quantitative analysis due to its high precision and accuracy. The use of this compound as an internal standard in IDMS assays for the determination of Didesmethyl Sibutramine is a classic application of this technique. A known amount of this compound is added to a biological sample at the earliest stage of analysis. This "spiked" sample is then processed, and the ratio of the signal intensity of the endogenous, unlabeled Didesmethyl Sibutramine to that of the added this compound is measured by a mass spectrometer, typically a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

The fundamental principle is that any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. Similarly, any fluctuation in the mass spectrometer's response will affect both the analyte and the internal standard equally. Therefore, the ratio of their signals remains constant and directly proportional to the initial concentration of the analyte in the sample.

Table 1: Mass Spectrometric Parameters for Didesmethyl Sibutramine and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Didesmethyl Sibutramine252.2124.9
This compound258.2130.9

This table is interactive. You can sort and filter the data.

Minimization of Matrix Interference in Bioanalytical Assays

Biological matrices such as plasma, urine, and hair are incredibly complex, containing a multitude of endogenous compounds that can interfere with the analysis of a target analyte. This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte's signal in the mass spectrometer, resulting in inaccurate quantification.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate matrix effects. wiley.com Since this compound has virtually identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement from co-eluting matrix components. wiley.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect is effectively cancelled out, leading to a more accurate and precise measurement. wiley.com

Sample Preparation Strategies for Metabolite Isolation from Biological Matrices

The successful analysis of Didesmethyl Sibutramine from biological samples is heavily reliant on the efficiency of the sample preparation method. The primary goals of sample preparation are to isolate the analyte of interest from the complex matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of technique depends on the nature of the biological matrix and the analytical method employed.

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-Liquid Extraction (LLE) is a widely used sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For the extraction of Didesmethyl Sibutramine, which is a basic compound, the pH of the aqueous sample is adjusted to a basic pH to ensure the analyte is in its non-ionized, more organic-soluble form.

A common LLE protocol for the extraction of sibutramine and its metabolites from plasma or urine involves the addition of an organic solvent such as methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and isoamyl alcohol. After vigorous mixing and centrifugation to separate the layers, the organic phase containing the analyte and the internal standard is collected, evaporated to dryness, and the residue is reconstituted in a solvent compatible with the chromatographic system.

Table 2: Comparison of LLE and SPE for Sibutramine Metabolite Extraction

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquidsPartitioning between a solid and a liquid phase
Selectivity Generally lowerHigher, can be tailored with different sorbents
Solvent Consumption HighLower
Automation Potential LowerHigh
Typical Recovery Variable, dependent on solvent and pHGenerally higher and more reproducible

This table is interactive. You can sort and filter the data.

Solid-Phase Extraction (SPE) Techniques

Solid-Phase Extraction (SPE) has become an increasingly popular alternative to LLE due to its higher selectivity, lower solvent consumption, and ease of automation. SPE utilizes a solid sorbent material packed into a cartridge or a 96-well plate to retain the analyte of interest from the liquid sample.

For the isolation of Didesmethyl Sibutramine, a mixed-mode cation exchange sorbent is often employed. The sample is first loaded onto the conditioned SPE cartridge. Interfering substances are then washed away with a series of solvents, and finally, the analyte and internal standard are eluted with a solvent that disrupts the interaction between the analyte and the sorbent. The eluate is then typically evaporated and reconstituted for analysis. Studies have shown that SPE can provide cleaner extracts and higher, more consistent recoveries compared to LLE for the analysis of sibutramine and its metabolites.

Derivatization Protocols for Enhanced Detection

While LC-MS/MS is the predominant technique for the analysis of Didesmethyl Sibutramine and generally does not require derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used. Primary and secondary amines like Didesmethyl Sibutramine often exhibit poor chromatographic behavior and low volatility, making them challenging to analyze directly by GC-MS. Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable derivative, improving its chromatographic properties and detection sensitivity.

Common derivatizing agents for amines include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or acylating agents. The derivatization reaction targets the active hydrogens on the amine groups. The use of a deuterated internal standard like this compound is also beneficial in GC-MS analysis. Although the derivatization reaction adds a chemical moiety to both the analyte and the internal standard, the mass difference between them is maintained, allowing for accurate quantification through isotopic dilution.

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the separation of this compound from complex sample matrices prior to its detection. The choice of technique depends on the analyte's properties and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) Systems

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds, including sibutramine and its metabolites. When this compound is employed as an internal standard in HPLC methods, its chromatographic behavior is expected to be nearly identical to that of the unlabeled didesmethyl sibutramine. In reversed-phase HPLC, deuterated compounds may exhibit slightly shorter retention times than their non-deuterated counterparts due to the subtle differences in hydrophobicity. researchgate.netnih.gov

A typical HPLC system for the analysis of didesmethyl sibutramine, and by extension this compound, would involve a C18 reversed-phase column. oup.comscirp.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) formate, to ensure optimal separation and peak shape. oup.com

ParameterTypical Condition
Column Reversed-phase C18
Mobile Phase Acetonitrile/Ammonium Formate Buffer
Flow Rate 0.2 - 1.0 mL/min
Detection UV or Mass Spectrometry

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. For the analysis of sibutramine and its metabolites, including didesmethyl sibutramine, derivatization is often necessary to increase their volatility and thermal stability. nih.govnih.gov When this compound is used as an internal standard in GC methods, it undergoes the same derivatization process as the analyte, ensuring that any variability in the reaction is accounted for.

Common derivatization agents include silylating agents like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) or acylating agents. nih.gov The separation is typically achieved on a low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. nih.gov

ParameterTypical Condition
Column Fused silica (B1680970) capillary column (e.g., BR-5ms)
Injector Temperature 250 °C
Oven Temperature Program Initial temperature of 60°C, ramped to 225°C
Carrier Gas Helium
Detection Mass Spectrometry (MS)

Capillary Electrophoresis and Ion-Mobility Spectrometry

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the electrophoretic mobility of analytes in an electric field. wikipedia.org This technique is particularly advantageous for the analysis of charged species and requires minimal sample volume. While specific applications detailing the use of this compound in CE are not widely documented, the technique has been successfully employed for the separation of sibutramine and its non-deuterated metabolites. nih.gov In such methods, factors like buffer pH, voltage, and the use of additives like cyclodextrins are optimized to achieve separation. thermofisher.com Given the identical charge-to-size ratio of this compound and its unlabeled counterpart under typical CE conditions, their migration times would be virtually indistinguishable, making it an ideal internal standard when coupled with a mass-selective detector.

Ion-Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge. nih.gov It can be used as a stand-alone technique or coupled with mass spectrometry to provide an additional dimension of separation. IMS has been utilized for the rapid screening of sibutramine in various samples. nih.gov Although specific studies on this compound are scarce, the principles of IMS suggest that its drift time would be nearly identical to that of didesmethyl sibutramine, allowing it to function effectively as an internal standard in IMS-MS applications.

Mass Spectrometric Detection and Quantification

Mass spectrometry is the definitive method for the detection and quantification of this compound, owing to its high sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices. tci-thaijo.org In these methods, this compound is added to samples at a known concentration to serve as an internal standard. After chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI), and then detected by the mass spectrometer.

Quantification is performed using multiple reaction monitoring (MRM), where a specific precursor ion (Q1) is selected and fragmented to produce a characteristic product ion (Q3). For didesmethyl sibutramine, a common transition is m/z 252.1 → 125.0. analyticaltoxicology.comnifc.gov.vn For this compound, with a mass increase of 6 daltons, the expected precursor ion would be m/z 258.1. The product ion would likely remain at m/z 125.0 if the deuterium atoms are not on the fragmented portion of the molecule.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
Didesmethyl Sibutramine252.1125.0
This compound~258.1~125.0

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used for the analysis of sibutramine and its metabolites. nih.govresearchgate.net Following GC separation, the analytes are ionized by electron ionization (EI), which results in characteristic fragmentation patterns. As an internal standard, this compound co-elutes with didesmethyl sibutramine and exhibits a similar fragmentation pattern, but with a mass shift corresponding to the number of deuterium atoms. nih.gov

The mass spectrum of underivatized sibutramine shows characteristic ions at m/z 114, 72, and 58. mdpi.com For didesmethyl sibutramine, characteristic fragments would be monitored for quantification. When using this compound, the corresponding deuterated fragments would be monitored. For instance, if a key fragment for didesmethyl sibutramine is observed at a certain m/z, the analogous fragment for the d6 version would be expected at m/z + 6, assuming the deuterium labels are retained in that fragment.

CompoundMonitored Ions (m/z)
Sibutramine114, 72, 58
Didesmethyl SibutramineAnalyte-specific fragments
This compoundAnalyte-specific fragments with mass shift

Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) Parameters

Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a cornerstone technique for the sensitive and selective quantification of analytes such as Didesmethyl Sibutramine. In the absence of specific ESI parameters for this compound in the reviewed literature, the parameters for the non-deuterated analogue, Didesmethyl Sibutramine, provide a foundational understanding. ESI is typically operated in the positive ion mode for the analysis of Sibutramine and its metabolites, as this mode facilitates the formation of protonated molecules [M+H]⁺. scirp.org

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive MS/MS technique that enhances the specificity of detection by monitoring a specific precursor ion to product ion transition. For Didesmethyl Sibutramine, the protonated molecule is selected as the precursor ion. Upon collision-induced dissociation, characteristic product ions are formed, and specific transitions are monitored.

While specific MRM transitions for this compound are not detailed in the available literature, the transitions for the non-deuterated Didesmethyl Sibutramine are well-established. The most commonly reported transition for Didesmethyl Sibutramine is the fragmentation of the precursor ion at a mass-to-charge ratio (m/z) of 252.00 to a product ion at m/z 125.00. nih.govnifc.gov.vn Other studies have reported similar transitions, such as m/z 252.1 to m/z 125.0 nifc.gov.vn and m/z 252.2 to m/z 124.9. nih.gov The selection of these specific transitions is crucial for distinguishing the analyte from other co-eluting compounds in the matrix.

Table 1: Reported MRM Transitions for Didesmethyl Sibutramine

Precursor Ion (m/z)Product Ion (m/z)Reference
252.00125.00 nih.gov
252.1125.0 nifc.gov.vn
252.2124.9 nih.gov

High-Resolution Mass Spectrometry (HRMS) for Metabolite Identification

High-resolution mass spectrometry (HRMS), particularly with Orbitrap or time-of-flight (TOF) analyzers, offers significant advantages in metabolite identification due to its high mass accuracy and resolving power. While a specific metabolite identification study for this compound was not found, the principles of HRMS are applicable to the broader study of Sibutramine metabolism.

HRMS allows for the determination of the elemental composition of parent drugs and their metabolites with a high degree of confidence. In the context of Sibutramine, HRMS has been used to identify various metabolites formed through pathways such as demethylation, hydroxylation, and glucuronidation. nih.gov For instance, the accurate mass of N-didesmethyl Sibutramine has been reported as 252.15135. nih.gov The high mass accuracy of HRMS enables the differentiation of compounds with the same nominal mass but different elemental compositions, which is critical in identifying unknown metabolites. Furthermore, the fragmentation patterns obtained from HRMS/MS experiments provide valuable structural information for the elucidation of metabolite structures.

Method Validation and Quality Control Parameters

The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of the obtained results. The following sections detail the key validation parameters for analytical methods involving Didesmethyl Sibutramine, with the understanding that this compound would be used as an internal standard in such assays.

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the quantification of Didesmethyl Sibutramine, calibration curves are typically constructed by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the analyte.

Several studies have demonstrated the linearity of methods for the analysis of Didesmethyl Sibutramine over various concentration ranges. For instance, linearity has been confirmed in the range of 0.328–32.8 ng/mL in human plasma. nih.gov Another study reported a linear range of 0.002 to 0.1 µg/mL. nifc.gov.vn Furthermore, a high-performance liquid chromatographic method coupled with ESI-MS established linearity over a range of 0.025-1.0 mg/mL with a correlation coefficient (r) better than 0.9990. nih.gov A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method validated a linear concentration range of 10.0–10,000.0 pg/mL with a correlation coefficient of ≥0.9997. nih.gov A study on dried urine spots reported a correlation coefficient (R²) of 0.9993 for Didesmethyl Sibutramine. nrct.go.thtci-thaijo.org

Table 2: Linearity Parameters for Didesmethyl Sibutramine Analysis

Linearity RangeCorrelation Coefficient (r/R²)Reference
0.328–32.8 ng/mLNot Specified nih.gov
0.002–0.1 µg/mLNot Specified nifc.gov.vn
0.025–1.0 mg/mL> 0.9990 nih.gov
10.0–10,000.0 pg/mL≥ 0.9997 nih.gov
Not Specified0.9993 nrct.go.thtci-thaijo.org

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For Didesmethyl Sibutramine, the LOD has been reported to be as low as 0.03 ng/mL in a study using dried urine spots coupled with LC-MS/MS. nrct.go.thtci-thaijo.org Another study utilizing a Q-TOF LC-MS reported an LOD of 0.5 ng/ml and an LOQ of 1 ng/ml for Sibutramine, providing an indication of the sensitivity achievable for its metabolites. dto-innovators.it

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions, and is typically expressed as the relative standard deviation (RSD). Accuracy is the closeness of the mean test results obtained by the method to the true value. Both are assessed through intra-day (within a single day) and inter-day (over several days) analyses.

For a method analyzing Sibutramine and its metabolites, the imprecision was reported to be less than 19.90% over the entire concentration range. nih.gov Another study reported acceptable intra- and inter-day precision and accuracy for Didesmethyl Sibutramine. nih.gov In a separate validation, intra-day and inter-day precision for Sibutramine were reported as 0.8–2.0 %RSD and 0.7–2.0 %RSD, respectively, with accuracy ranging from 92–107%. researchgate.net

Table 3: Precision and Accuracy Data for Sibutramine and its Metabolites

AnalytePrecision (%RSD)Accuracy (%)Reference
Didesmethyl Sibutramine< 19.90%Not Specified nih.gov
Didesmethyl SibutramineAcceptableAcceptable nih.gov
SibutramineIntra-day: 0.8–2.0, Inter-day: 0.7–2.092–107 researchgate.net

Recovery is the extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. The matrix effect is the alteration of ionization efficiency by co-eluting substances from the sample matrix. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for both recovery losses and matrix effects.

In a study analyzing Sibutramine and its metabolites from dried urine spots, the analytes were quantified within an acceptable percentage of recovery. tci-thaijo.org Another study on pharmaceutical formulations reported recoveries for Sibutramine varying from 92 to 100%. researchgate.net The evaluation of matrix effects is a critical component of method validation, especially in complex biological matrices, to ensure that the analyte's signal is not suppressed or enhanced by endogenous components.

Spectroscopic Techniques for Structural Elucidation of this compound and Related Compounds

The structural elucidation of this compound, a deuterated isotopologue of the active metabolite of Sibutramine, relies on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in the molecule. Mass spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are the principal techniques employed for the comprehensive characterization of this compound and its non-deuterated counterparts. This compound is frequently utilized as an internal standard in quantitative analyses due to its chemical similarity to the analyte, Didesmethyl Sibutramine, and its distinct mass spectrometric signal.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the analysis of Didesmethyl Sibutramine and its deuterated analog. It provides information on the molecular weight and fragmentation pattern of the molecule, which is essential for its identification and structural confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used method for the detection and quantification of sibutramine metabolites in various matrices. dshs-koeln.denih.govresearchgate.netnih.gov In LC-MS/MS analysis, Didesmethyl Sibutramine typically exhibits a protonated molecule [M+H]⁺ as the precursor ion in positive electrospray ionization mode. nih.gov For Didesmethyl Sibutramine, the precursor ion is observed at a mass-to-charge ratio (m/z) of 252.2. nih.govtci-thaijo.org Subsequent collision-induced dissociation (CID) of this precursor ion generates characteristic product ions. A common fragmentation pathway involves the loss of the isobutyl group, resulting in a prominent product ion at m/z 125. dshs-koeln.de

For this compound, the precursor ion is shifted by 6 mass units due to the presence of six deuterium atoms. The molecular formula of this compound is C15H16D6ClN, resulting in a molecular weight of 257.83. lgcstandards.com Consequently, the protonated molecule [M+H]⁺ would be expected at approximately m/z 258.8. The fragmentation pattern is expected to be similar to the non-deuterated compound, with the key product ions also shifted in mass if the deuterium labels are retained in the fragment.

Gas Chromatography-Mass Spectrometry (GC-MS) has also been employed for the analysis of sibutramine metabolites, often requiring derivatization to enhance volatility. mdpi.comresearchgate.net The fragmentation patterns observed in GC-MS with electron ionization (EI) provide complementary structural information. mdpi.com

The following table summarizes the characteristic mass spectrometric data for Didesmethyl Sibutramine.

CompoundIonization ModePrecursor Ion (m/z)Major Product Ions (m/z)
Didesmethyl SibutramineESI+252.2125
Didesmethyl SibutramineESI+252.00Not specified

Data sourced from multiple studies utilizing LC-MS/MS analysis. dshs-koeln.denih.govtci-thaijo.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: In the ¹H NMR spectrum of Didesmethyl Sibutramine, one would expect to see signals corresponding to the aromatic protons of the chlorophenyl group, the protons of the cyclobutane (B1203170) ring, the methine proton of the isobutyl group, and the methyl protons of the isobutyl group. mdpi.com For this compound, the positions of the deuterium atoms on the cyclobutane ring would lead to the absence of corresponding signals in the ¹H NMR spectrum. This absence of specific proton signals would definitively confirm the location of the deuterium labels.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of Didesmethyl Sibutramine would show distinct signals for each carbon atom in the molecule. In the spectrum of this compound, the carbon atoms directly bonded to deuterium will exhibit a characteristic triplet multiplicity (due to C-D coupling) and their chemical shifts may be slightly altered compared to the non-deuterated compound. This provides a clear indication of the sites of deuteration.

The following table outlines the expected ¹H NMR chemical shifts for the non-deuterated Didesmethyl Sibutramine, based on data for Sibutramine. mdpi.com

ProtonsExpected Chemical Shift (ppm)
Aromatic Protons~7.4
Cyclobutane ProtonsVariable
Isobutyl CH~1.0-2.0
Isobutyl CH₃~1.0

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of Didesmethyl Sibutramine would be expected to show characteristic absorption bands for C-H stretching and bending vibrations, C=C stretching of the aromatic ring, and C-N stretching. nih.govresearchgate.net

For this compound, the most significant difference in the FTIR spectrum would be the presence of C-D stretching vibrations. These vibrations occur at a lower frequency (around 2100-2200 cm⁻¹) compared to C-H stretching vibrations (typically 2850-3000 cm⁻¹). The appearance of these C-D absorption bands would serve as a key indicator of deuteration.

The following table lists the expected characteristic FTIR absorption bands for Didesmethyl Sibutramine, based on data for Sibutramine. researchgate.net

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H Stretch~3000-3100
Aliphatic C-H Stretch~2850-2960
Aromatic C=C Stretch~1470-1600
C-N Stretch~1000-1250
C-Cl Stretch~600-800

Research Applications and Contributions of Didesmethyl Sibutramine D6 to Scientific Disciplines

Pharmacokinetic Research Methodologies

Pharmacokinetic studies are essential for understanding how a drug and its metabolites are absorbed, distributed, metabolized, and excreted by the body. Didesmethyl Sibutramine-d6 is a key component in the analytical methodologies that underpin this research for sibutramine (B127822).

Sibutramine undergoes extensive metabolism in the body, primarily into two active metabolites: desmethylsibutramine (B128398) (M1) and didesmethyl sibutramine (M2). ualberta.canih.gov These metabolites are largely responsible for the pharmacological effects of the parent drug. ualberta.ca Pharmacokinetic studies have shown that after oral administration, sibutramine is rapidly metabolized, with its active metabolites reaching peak plasma concentrations in approximately 3 hours. fda.gov

Table 1: Example Pharmacokinetic Parameters of Sibutramine Metabolites This table illustrates typical pharmacokinetic data obtained from studies where a deuterated internal standard like this compound would be essential for accurate quantification.

Understanding how a drug's metabolites distribute into various body tissues is critical for assessing both efficacy and potential toxicity. In animal studies investigating the tissue distribution of didesmethyl sibutramine, researchers analyze samples from various organs. nih.gov These studies have demonstrated that the effects of sibutramine's metabolites, such as increased thermogenesis (heat production), are mediated by the central nervous system, indicating that the metabolites cross the blood-brain barrier. nih.gov

The analytical process involves extracting the metabolite from these complex tissue samples and quantifying its concentration. The use of this compound as an internal standard is vital in this context to compensate for matrix effects and potential loss of the analyte during the extensive extraction procedures required for different tissues. This ensures that the measured concentrations accurately reflect the distribution of the metabolite throughout the animal's body.

The stability of analytes in stored biological samples is a cornerstone of reliable bioanalysis. nih.gov Studies are conducted to determine if metabolites like didesmethyl sibutramine degrade over time under various storage conditions (e.g., temperature, duration). nrct.go.thresearchgate.net For instance, one study found that sibutramine and its metabolites were stable in dried urine spots for up to one week when stored at room temperature. nrct.go.th Another study confirmed the stability of the metabolites in human plasma samples. nih.gov

In these stability tests, this compound is added to the samples during the final analysis. By providing a stable reference point, it allows for the precise measurement of the original, non-deuterated metabolite's concentration. Any decrease in the measured concentration over time can then be confidently attributed to the degradation of the metabolite, rather than to analytical variability. nih.gov

Forensic Toxicology and Doping Control Research

In forensic and anti-doping contexts, the unambiguous identification and accurate quantification of prohibited substances are paramount. This compound is a crucial tool for achieving the high standards of evidence required in these fields.

Sibutramine has been frequently identified as an illegal, undeclared adulterant in dietary supplements and "herbal" weight-loss products. mdpi.comresearchgate.net Forensic laboratories are tasked with screening these products and analyzing biological samples from individuals who may have consumed them. Because sibutramine is rapidly metabolized, its metabolites, particularly didesmethyl sibutramine (M2), are key indicators of ingestion. nrct.go.thresearchgate.net

Analytical methods, such as LC-MS/MS, are developed and validated for the simultaneous determination of sibutramine and its metabolites in these diverse and often complex matrices. researchgate.net The use of this compound as an internal standard is critical for the validation of these forensic methods, ensuring accuracy and precision. researchgate.net This allows for the reliable identification and quantification of didesmethyl sibutramine, providing definitive proof of the presence of the banned substance.

Sibutramine is classified as a stimulant and is prohibited in sports by the World Anti-Doping Agency (WADA). researchgate.netsportintegrity.gov.au To prevent its misuse by athletes, anti-doping laboratories must be able to detect its administration. Since the parent drug is cleared from the body relatively quickly, the detection of its metabolites, which have longer half-lives, is essential for extending the window of detection. fda.govnih.gov

Developing highly sensitive screening procedures allows for the detection of these metabolites in urine for a longer period after consumption. researchgate.netnih.gov Research has focused on identifying the main urinary metabolites and establishing robust detection methods. nih.gov The use of this compound as an internal standard in LC-MS/MS assays allows laboratories to achieve the very low limits of detection (LOD) and quantification (LOQ) needed. researchgate.netnih.gov This enhanced sensitivity is key to prolonging the detection window, making it more difficult for athletes to use the substance without being caught.

Table 2: Validation Parameters for Sibutramine Metabolite Detection in Urine This table presents typical validation data for an analytical method used in doping control. The precision and accuracy of such methods rely on the use of a suitable internal standard like this compound. Data adapted from a study on the determination of sibutramine metabolites in doping control analysis. nih.gov

Metabolite Profiling in Forensic Cases

In forensic toxicology, the accurate identification and quantification of drug metabolites are crucial for determining drug use and potential involvement in incidents such as driving under the influence or post-mortem investigations. This compound serves as an invaluable tool in the metabolite profiling of sibutramine. When analyzing biological samples, such as blood or urine, for the presence of sibutramine metabolites, this compound is added as an internal standard. This allows for precise quantification by correcting for any loss of the analyte during sample preparation and instrumental analysis.

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry. It co-elutes with the non-labeled metabolite, experiencing similar ionization efficiency and matrix effects, which leads to highly accurate and precise results. This is particularly important in forensic cases where the concentration of a metabolite can have legal implications. While specific case studies detailing the use of this compound are not publicly disseminated in detail, the methodology of using deuterated standards for the quantification of sibutramine and its metabolites in forensic contexts is well-established.

Below is a table summarizing typical parameters for the quantification of sibutramine and its metabolites in biological fluids using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common technique in forensic toxicology where this compound would be employed as an internal standard.

AnalyteMatrixLLOQ (ng/mL)LLOQ (ng/mL)
SibutraminePlasma0.01 nih.gov
Desmethyl SibutraminePlasma0.01 nih.gov
Didesmethyl SibutraminePlasma0.01 nih.gov
SibutramineUrine0.02 tci-thaijo.org
Desmethyl SibutramineUrine0.02 tci-thaijo.org
Didesmethyl SibutramineUrine0.03 tci-thaijo.org

Impurity Profiling and Pharmaceutical Quality Control

Identification and Quantification of Degradation Products

The stability of a drug product is a critical quality attribute. During storage, drug substances can degrade, leading to the formation of impurities that may be less effective or even toxic. This compound can be used as a reference marker in stability studies of sibutramine. By accurately quantifying the formation of its non-deuterated counterpart, didesmethyl sibutramine, which can be a degradation product, pharmaceutical scientists can assess the stability of the parent drug under various environmental conditions. The use of a deuterated standard ensures that the quantification of the degradation product is not affected by the sample matrix.

Application as a Reference Standard for Pharmaceutical Analysis

This compound is primarily used as a reference standard in the quality control of pharmaceutical formulations containing sibutramine. lgcstandards.com Its high purity and well-characterized structure make it suitable for validating analytical methods used to quantify sibutramine and its related substances. pharmaffiliates.com As a labeled internal standard in chromatographic methods like HPLC or LC-MS/MS, it ensures the accuracy, precision, and robustness of the analytical procedure. mdpi.com This is essential for ensuring that each batch of the drug product meets the required specifications for purity and potency.

In Vitro and In Vivo (Animal) Metabolism Studies

Hepatic Microsomal Assays for Metabolic Stability

Hepatic microsomal stability assays are a fundamental in vitro tool in drug discovery and development to predict the metabolic clearance of a drug in the liver. springernature.comnih.gov These assays utilize microsomes, which are vesicles of the endoplasmic reticulum isolated from liver cells, containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). researchgate.net

In the context of this compound, while it is not the primary compound of interest for metabolic stability testing (that would be the parent drug, sibutramine), it plays a crucial role as an internal standard in the analytical phase of these studies. The assay involves incubating the test compound (e.g., sibutramine) with liver microsomes and a cofactor like NADPH to initiate metabolic reactions. Samples are taken at different time points, and the reaction is stopped. This compound would then be added to the samples before analysis by LC-MS/MS to accurately quantify the amount of didesmethyl sibutramine formed over time. This allows for the determination of key pharmacokinetic parameters such as the rate of metabolism, half-life (t½), and intrinsic clearance (CLint). protocols.io The metabolic stability of this compound itself is expected to be very similar to its non-deuterated analog, and its primary function in these assays is to ensure the accuracy of the quantification of the metabolite of interest.

A typical experimental setup for a hepatic microsomal stability assay is outlined below:

ParameterTypical Condition
Test SystemHuman Liver Microsomes
Test Compound Concentration1 µM
Microsomal Protein Concentration0.5 mg/mL
CofactorNADPH
Incubation Temperature37°C
Time Points0, 5, 15, 30, 45 minutes
Analysis MethodLC-MS/MS with a deuterated internal standard

Animal Models for Comparative Metabolic Assessment

The study of drug metabolism is a critical component of pharmaceutical development, providing insights into the efficacy and safety of a compound. Animal models are indispensable tools in this process, offering a controlled, in vivo environment to investigate the complex metabolic pathways a drug and its metabolites undergo. sygnaturediscovery.combiotechfarm.co.il In the case of sibutramine, which is metabolized into pharmacologically active compounds such as didesmethyl sibutramine, animal models are crucial for understanding its biotransformation and pharmacokinetic profile. The use of isotopically labeled compounds, specifically this compound, enhances the precision of these assessments, allowing for detailed comparative metabolic studies.

This compound serves as a deuterated internal standard, a vital tool in modern analytical chemistry for achieving accurate and precise measurements. clearsynth.com In metabolic studies, it is used in conjunction with techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the concentration of the unlabeled (native) didesmethyl sibutramine in biological samples. lcms.cz Because the deuterated standard is chemically identical to the analyte but has a different mass, it can be distinguished by the mass spectrometer. This allows it to correct for variations in sample preparation and analytical response, ensuring the reliability of the quantitative data. kcasbio.com

Various animal models are employed to assess the metabolism of sibutramine comparatively. These models are often selected to mimic human conditions, particularly obesity, to better predict the drug's behavior in patients. nih.gov

Diet-Induced Obesity (DIO) Models: Rodents, such as mice and rats, fed a high-fat diet develop obesity and metabolic characteristics similar to human metabolic syndrome. sygnaturediscovery.comresearchgate.net These DIO models are valuable for studying how the metabolic state influences the formation and clearance of sibutramine's metabolites. nih.gov Studies in DIO rats have shown that sibutramine can reduce food intake, body weight, and body fat while improving insulin (B600854) resistance. nih.gov

Genetically Obese Models: Strains like the Zucker (fa/fa) rat or the ob/ob mouse have genetic mutations that lead to obesity. sygnaturediscovery.comnih.gov These models allow researchers to investigate drug metabolism in the context of a specific genetic predisposition to obesity.

Standard Lean Models: Healthy, lean rodents (e.g., Sprague-Dawley or Wistar rats) are used as a baseline to establish the fundamental metabolic profile of a drug. nih.govnih.gov Comparative analysis between lean and obese models can reveal significant differences in drug absorption, distribution, metabolism, and excretion (ADME).

By administering sibutramine to these diverse animal models, researchers can collect biological matrices such as plasma, urine, and tissue samples over time. Using this compound as an internal standard, the concentration of the active metabolite, didesmethyl sibutramine, is accurately quantified via LC-MS/MS. nih.govnih.gov This allows for a detailed comparative assessment of key pharmacokinetic parameters. For instance, researchers can compare the rate of formation of didesmethyl sibutramine, its peak concentration in the plasma (Cmax), the time to reach that peak (Tmax), and its elimination half-life across different species (e.g., mouse vs. rat) or conditions (lean vs. obese). researchgate.net These comparisons help elucidate species-specific metabolic differences and the impact of disease states on drug handling, which is critical for extrapolating preclinical findings to human clinical trials. biotechfarm.co.il

The table below illustrates the application of various animal models in the comparative metabolic assessment of sibutramine and its metabolites.

Animal Model Phenotype Key Metabolic Parameters Assessed Relevance to Comparative Assessment
Diet-Induced Obese (DIO) Rat/Mouse Obese, Hyperglycemic, Insulin ResistantMetabolite formation rate, Plasma concentrations (AUC, Cmax), Elimination half-life, Tissue distributionEvaluates the impact of a high-fat diet and obesity on the drug's pharmacokinetic profile compared to lean counterparts. researchgate.net
Zucker Rat (fa/fa) Genetically Obese, Hyperphagic, HyperinsulinemicBioavailability, Clearance rates of metabolites, Comparison of metabolic pathwaysAssesses metabolism in a model of monogenic obesity, providing insight into how specific genetic factors can alter drug handling. sygnaturediscovery.comnih.gov
Sprague-Dawley Rat (Lean) Healthy ControlBaseline pharmacokinetics (ADME), Identification of primary and secondary metabolitesEstablishes a reference metabolic profile for comparison with diseased or genetically altered models. nih.gov
C57BL/6J Mouse (Lean or DIO) Standard Inbred StrainInterspecies metabolic comparison, Impact of diet on metabolite levelsWidely used for genetic consistency, allowing for clear comparisons between lean and DIO conditions and for cross-species analysis with rats. researchgate.net

Ultimately, the use of this compound in these well-defined animal models provides the high-quality, quantitative data necessary to build a comprehensive understanding of sibutramine's metabolism. This comparative approach is fundamental to identifying potential variabilities in drug response and ensuring a more informed and scientifically rigorous drug development process.

Chemical Synthesis and Stereochemical Aspects of Didesmethyl Sibutramine Analogs

Synthetic Routes for Deuterium-Labeled Didesmethyl Sibutramine (B127822)

The synthesis of Didesmethyl Sibutramine-d6 involves the specific incorporation of six deuterium (B1214612) atoms into the didesmethyl sibutramine molecule. Based on its chemical structure, the deuterium atoms are located on the cyclobutane (B1203170) ring. lgcstandards.com While specific proprietary synthesis methods may not be publicly detailed, general principles of deuterium labeling offer established routes for its preparation. nih.govclearsynth.com

Deuterium-labeled compounds are frequently synthesized for use in mechanistic studies, as metabolic tracers, and to enhance the metabolic stability of pharmaceuticals by leveraging the kinetic isotope effect. nih.govresearchgate.net Common strategies for incorporating deuterium include:

Hydrogen-Deuterium (H-D) Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O), often facilitated by a metal catalyst (e.g., platinum, palladium). nih.govresearchgate.net For this compound, a precursor molecule could be subjected to catalytic H-D exchange under conditions that favor the substitution of hydrogens on the cyclobutane ring.

Reduction with Deuterated Reagents: A precursor containing reducible functional groups (e.g., double bonds) at the desired labeling positions can be treated with a deuterated reducing agent, such as deuterium gas (D₂) over a catalyst like palladium on carbon. nih.gov

Use of Labeled Precursors: The synthesis can begin with a commercially available or custom-synthesized starting material that already contains the deuterium atoms at the required positions. researchgate.net The synthesis would then proceed through a series of reactions to construct the final this compound molecule.

These synthetic approaches allow for the precise placement of deuterium atoms, creating a stable, isotopically labeled internal standard essential for quantitative bioanalytical mass spectrometry assays. clearsynth.com

Interconversion Strategies for Sibutramine, Desmethyl Sibutramine, and Didesmethyl Sibutramine

The interrelationship between sibutramine, desmethyl sibutramine (metabolite M1), and didesmethyl sibutramine (metabolite M2) is primarily a biological one, occurring via metabolic transformation rather than synthetic interconversion in a laboratory setting. drugbank.comcuni.cz In vivo, sibutramine undergoes extensive first-pass metabolism in the liver. drugbank.com

The transformation is a sequential N-demethylation process mediated principally by the cytochrome P450 isoenzyme, specifically CYP3A4. drugbank.com

Sibutramine to Desmethyl Sibutramine (M1): The tertiary amine of the parent sibutramine molecule is demethylated to form the secondary amine, desmethyl sibutramine.

Desmethyl Sibutramine (M1) to Didesmethyl Sibutramine (M2): The resulting desmethyl sibutramine is further demethylated to yield the primary amine, didesmethyl sibutramine. drugbank.com

These two metabolites, M1 and M2, are the major pharmacologically active species and contribute significantly to the therapeutic effects of sibutramine administration. drugbank.comcuni.cz They are more potent inhibitors of serotonin (B10506) and norepinephrine (B1679862) reuptake than the parent compound. drugbank.comnih.gov Subsequent metabolism of M1 and M2 involves hydroxylation and conjugation, leading to pharmacologically inactive metabolites that are then excreted. drugbank.com

Preparation of Optically Pure Enantiomers

Didesmethyl sibutramine contains a chiral carbon atom at the 1-position of the cyclobutane ring, and therefore exists as a pair of enantiomers, (R)- and (S)-didesmethyl sibutramine. researchgate.net While often studied as a racemic mixture, methods to separate these enantiomers are crucial for investigating their individual pharmacological and pharmacokinetic profiles. The separation of a racemic mixture into its individual enantiomers is known as chiral resolution. wikipedia.orglibretexts.org

One of the most established and widely used methods for resolving racemates is through the formation of diastereomeric salts. wikipedia.org This technique relies on the principle that while enantiomers have identical physical properties, diastereomers have distinct properties, including solubility. libretexts.org

The process for resolving a racemic amine like didesmethyl sibutramine involves the following steps:

Salt Formation: The racemic mixture is reacted with a single, pure enantiomer of a chiral acid, known as a chiral resolving agent. wikipedia.org This acid-base reaction forms a mixture of two diastereomeric salts. For example, reacting (R,S)-didesmethyl sibutramine with pure (R,R)-tartaric acid would yield a mixture of [(R)-didesmethyl sibutrammonium (R,R)-tartrate] and [(S)-didesmethyl sibutrammonium (R,R)-tartrate].

Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts is typically less soluble in a given solvent than the other. This difference allows for the preferential crystallization of the less soluble diastereomer from the solution. wikipedia.org

Separation and Liberation: The crystallized diastereomeric salt is separated by filtration. The salt is then treated with a base to neutralize the chiral acid, liberating the pure enantiomer of the amine. A similar process can be applied to the remaining solution (the mother liquor) to isolate the other enantiomer. libretexts.org

For sibutramine and its analogs, derivatives of tartaric acid have been successfully employed as resolving agents. researchgate.netnih.gov

Table 1: Chiral Resolving Agents for Sibutramine Analogs
Racemic CompoundChiral Resolving AgentResolution TechniqueAchieved Optical Purity
Sibutraminel-DMTA (Di-p-toluoyl-L-tartaric acid)Classical Chemical Resolutionee = 98.6% nih.gov
Sibutramined-DBTA (Dibenzoyl-D-tartaric acid)Classical Chemical Resolutionee = 98.6% nih.gov

ee = enantiomeric excess

Other methods for chiral separation of sibutramine enantiomers that have been developed include chiral column chromatography and capillary electrophoresis using cyclodextrin (B1172386) derivatives as chiral selectors. researchgate.netresearchgate.netnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.